molecular formula C28H25N5O4 B2456851 N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1113119-52-0

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2456851
CAS No.: 1113119-52-0
M. Wt: 495.539
InChI Key: QZENLSQPUJNWOA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a phenylsulfonyl group and a furamide moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-16-5-12-23(17(2)13-16)30-24(34)15-33-14-22(25(35)21-11-6-18(3)29-27(21)33)28-31-26(32-37-28)19-7-9-20(36-4)10-8-19/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENLSQPUJNWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, microbial infections, and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(2,4-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique chemical structure that combines various pharmacophores known for their therapeutic effects. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dimethylphenyl group : Known for enhancing lipophilicity and biological activity.
  • Oxadiazole ring : Associated with various biological activities including anticancer and antimicrobial properties.
  • Naphthyridine moiety : Often linked to significant pharmacological effects such as antibacterial and antiviral activities.

Biological Activities

Research has demonstrated that compounds containing oxadiazole and naphthyridine structures exhibit a range of biological activities. Below is a summary of the notable activities attributed to this compound:

Anticancer Activity

Studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .
Cell LineIC50 Value (µM)
HeLa15.3
CaCo-212.7
MCF7 (breast)20.5

Antimicrobial Activity

The presence of the naphthyridine structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria in preliminary assays.

Anti-inflammatory Properties

The oxadiazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX) and other inflammatory mediators:

  • Mechanism : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Effects :
    • A study published in Pharmaceutical Research evaluated a series of oxadiazole derivatives for their anticancer properties. The results indicated that modifications to the oxadiazole ring significantly enhanced cytotoxicity against multiple cancer types .
  • Antimicrobial Efficacy :
    • Another investigation into naphthyridine-based compounds found promising results against resistant bacterial strains, suggesting that this compound could be a candidate for developing new antibiotics .

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